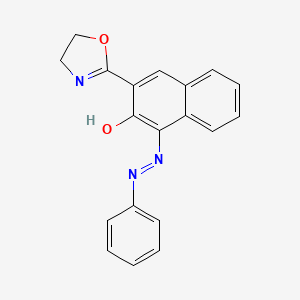
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol
Vue d'ensemble
Description
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol, also known as Sudan III, is a synthetic dye that has been widely used in various scientific research applications. It is a lipophilic dye that can be used to stain lipids, proteins, and other biological molecules.
Mécanisme D'action
The mechanism of action of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol involves its ability to bind to lipid molecules. It is a lipophilic dye that can easily penetrate cell membranes and bind to the lipid molecules present in the cell membrane. The binding of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III to the lipid molecules results in the formation of a complex that can be visualized under a microscope.
Biochemical and Physiological Effects:
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell types. Additionally, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. However, the exact mechanism by which 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III exerts its biochemical and physiological effects is still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol in lab experiments is its ability to stain lipids. This makes it a useful tool for studying the structure and function of cell membranes. However, one of the major limitations of using 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III is its toxicity. It has been shown to have toxic effects on various cell types and can induce cell death at high concentrations.
Orientations Futures
There are several future directions that can be explored in the field of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol research. One area of future research could be the development of new synthetic methods for 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III that are more efficient and environmentally friendly. Another area of future research could be the development of new applications for 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III in the field of biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III.
Applications De Recherche Scientifique
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol has been widely used in various scientific research applications. It is commonly used as a lipid stain in microscopy and histology. It can also be used to detect the presence of lipids in various biological samples such as cells, tissues, and blood. Additionally, 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III has been used in the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals.
Propriétés
IUPAC Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-phenyldiazenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-16(19-20-10-11-24-19)12-13-6-4-5-9-15(13)17(18)22-21-14-7-2-1-3-8-14/h1-9,12,23H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXTDLBZNVEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-[(E)-phenyldiazenyl]naphthalen-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838499.png)
![4-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3838505.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838513.png)
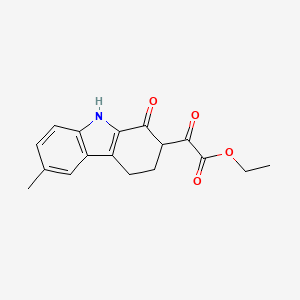
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B3838530.png)
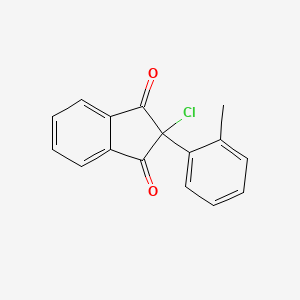
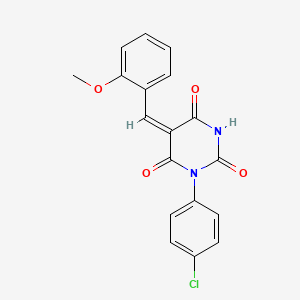
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838559.png)
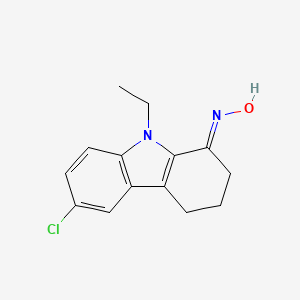
![4-{[(2-bromo-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838574.png)

![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)